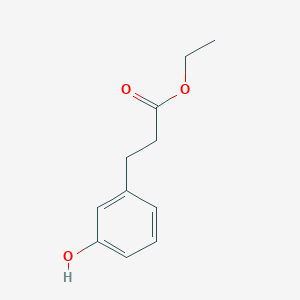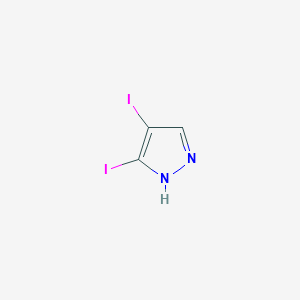
丙烯氧甲基三甲基硅烷
描述
Acryloxymethyltrimethylsilane (ACMTS) is a novel organosilicon compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that exhibits excellent stability when exposed to various environmental conditions. ACMTS is primarily used as a cross-linking reagent for the synthesis of polymers, as well as for the immobilization of proteins and other biomolecules. Additionally, ACMTS has been used in a number of biochemical and physiological studies due to its ability to interact with cell membranes and proteins.
科学研究应用
共聚物的热稳定性
已经研究了丙烯氧甲基三甲基硅烷在某些共聚物的热稳定性中的作用。Chudakova和Terman(1988年)的研究发现,与其他单体(如MMA和苯乙烯)的共聚不会改变丙烯酸酯键的热分解基本机制。然而,这些共聚单体的存在显著降低了与仅聚丙烯氧甲基三甲基硅烷相比的热降解速率。这归因于共聚物大分子中丙烯酸酯键二聚体浓度的降低,从而降低了热分解的主要产物四甲基二乙基二硅氧烷的产量(Chudakova & Terman, 1988)。
遗传毒性研究
相关化合物丙烯酰胺的遗传毒性已经得到广泛研究。Błasiak等人(2004年)调查了丙烯酰胺在人类淋巴细胞中引起的DNA损伤潜力。他们发现丙烯酰胺主要诱导碱性易裂位点,暗示氧化和烷基化DNA碱基修饰。该研究还指出,丙烯酰胺影响了过氧化氢损伤的DNA的修复,并可能诱导凋亡。这项研究突显了丙烯酰胺与DNA的复杂相互作用以及其对正常细胞产生广泛影响的潜力,包括DNA碱基修饰和凋亡(Błasiak等人,2004年)。
代谢和血红蛋白加合物形成
Fennell等人(2005年)对人体中丙烯酰胺代谢的研究显示,约86%的尿代谢产物来源于GSH结合。该研究揭示了人体通过口服和皮肤给药代谢丙烯酰胺的洞见,揭示了人类代谢丙烯酰胺通过环氧丙烯酰胺的程度比啮齿动物低。这项研究有助于理解丙烯酰胺的代谢途径及其对人类健康的影响(Fennell et al., 2005)。
神经保护和抗氧化研究
已经进行了针对丙烯酰胺诱导的神经毒性的化合物的神经保护和抗氧化效力研究。Farouk等人(2021年)研究了丙烯酰胺暴露引起的神经毒性及番茄红素的潜在调节作用。他们的研究结果表明,番茄红素的给药可以保护大鼠脑组织免受丙烯酰胺的神经毒性影响,通过调节氧化和抗氧化活性(Farouk et al., 2021)。
属性
IUPAC Name |
trimethylsilylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-7(8)9-6-10(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWYGLUQDYLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572145 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acryloxymethyltrimethylsilane | |
CAS RN |
67186-35-0 | |
| Record name | (Trimethylsilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of incorporating acryloxymethyltrimethylsilane into copolymers on their thermal stability?
A1: While the provided abstract [] does not delve into specific results, it indicates that the research investigates the thermal stability of copolymers containing acryloxymethyltrimethylsilane. The presence of the silane group in this monomer is likely to influence the polymer's thermal properties. Further details on the specific impact, such as decomposition temperatures or mechanisms, would require access to the full research paper.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



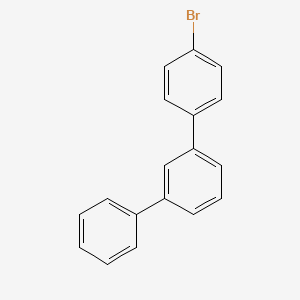

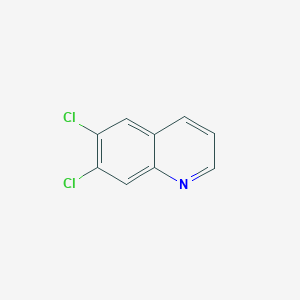
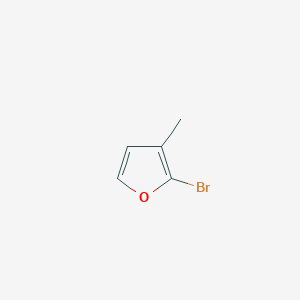
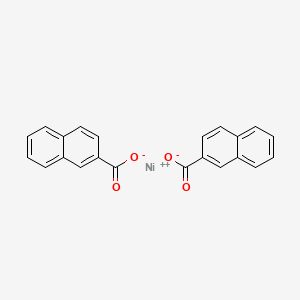

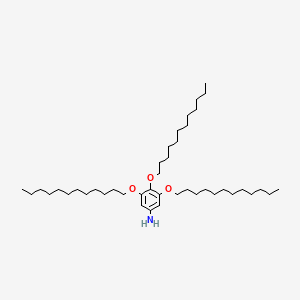



![5H-Cyclopenta[c]pyridin-7(6H)-one](/img/structure/B1590900.png)
